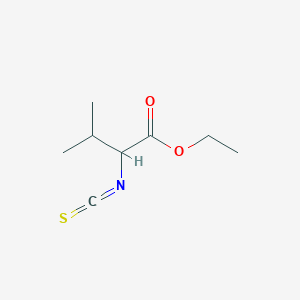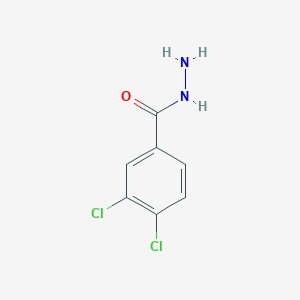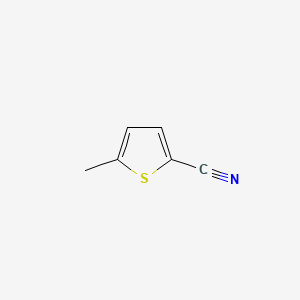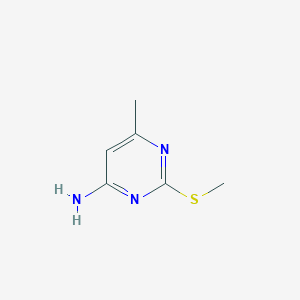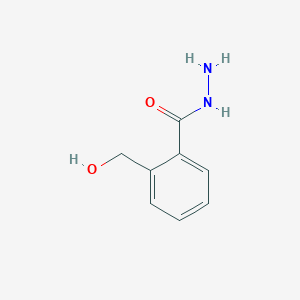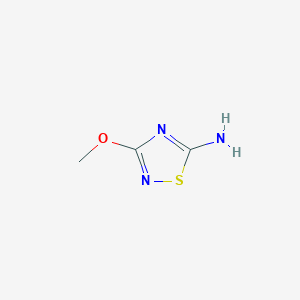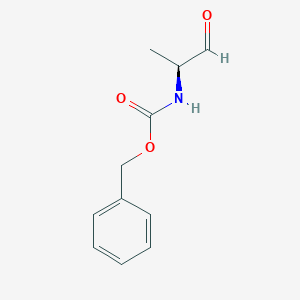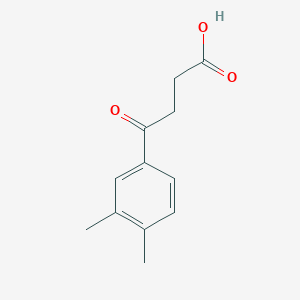
Acide 4-(3,4-diméthylphényl)-4-oxobutanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 5465-18-9 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is 192.26 . Its molecular formula is C12H16O2 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” are not available, there are studies on boron-catalysed direct amidation reactions . These reactions involve the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .Physical And Chemical Properties Analysis
“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a powder at room temperature . It has a molecular weight of 192.26 and a molecular formula of C12H16O2 . The density is 1.053g/cm3 and the boiling point is 328.7ºC at 760 mmHg .Applications De Recherche Scientifique
Synthèse Organique
Acide 4-(3,4-diméthylphényl)-4-oxobutanoïque: est un intermédiaire précieux en synthèse organique. Il peut être utilisé pour synthétiser une variété de composés hétérocycliques, tels que les pyrazoles et les pyrimidines, qui sont prévalents dans les produits pharmaceutiques. Par exemple, il peut réagir avec des dérivés de l'hydrazine pour former des acides pyrazole carboxyliques, qui sont importants pour créer des composés ayant des propriétés médicinales potentielles .
Safety and Hazards
The safety information available indicates that “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Mécanisme D'action
Target of Action
It is closely related to compounds involved in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that its targets could be involved in similar biochemical processes.
Mode of Action
Based on its structural similarity to compounds used in suzuki–miyaura coupling , it may interact with its targets through a similar mechanism. This involves the formation of new carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
Compounds involved in suzuki–miyaura coupling and boron-catalysed direct amidation reactions have been shown to affect various biochemical pathways. These include oxidative addition and transmetalation , which involve the transfer of groups between molecules and could potentially be affected by this compound.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence their bioavailability and distribution within the body .
Result of Action
Related compounds have been shown to have various effects, such as the inhibition of nitrification , which could potentially be a result of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity . For example, the stability of similar compounds has been shown to be affected by storage temperature .
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIHUHNPOHTZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311847 |
Source


|
| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51036-98-7 |
Source


|
| Record name | 51036-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


